molecular formula C9H14N2 B12973906 (R)-4-(1-(Methylamino)ethyl)aniline

(R)-4-(1-(Methylamino)ethyl)aniline

Cat. No.: B12973906
M. Wt: 150.22 g/mol
InChI Key: DMFXFNALRAVAAD-SSDOTTSWSA-N
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Description

(R)-4-(1-(Methylamino)ethyl)aniline is a chiral aniline derivative featuring a methylaminoethyl substituent at the para position of the aromatic ring. Its stereochemistry is defined by the (R)-configuration at the ethyl-bearing carbon. The compound is synthesized via multistep reactions involving reductive amination or nucleophilic substitution, as demonstrated in patent literature . Key analytical data include:

  • Molecular weight: 164.23 g/mol (calculated from formula C₉H₁₄N₂).
  • LCMS: m/z 245 [M+H]⁺ (indicative of possible adduct formation or derivatization during analysis) .
  • HPLC retention time: 0.75 minutes under condition SQD-FA05 .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-[(1R)-1-(methylamino)ethyl]aniline

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

DMFXFNALRAVAAD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)NC

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(Methylamino)ethyl)aniline typically involves the asymmetric reduction of a corresponding ketone or imine precursor. One common method is the reduction of ®-4-(1-(Methylamino)ethyl)aniline using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-(Methylamino)ethyl)aniline may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical drugs.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-(Methylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural differences and similarities with key analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data Reference
(R)-4-(1-(Methylamino)ethyl)aniline (R)-CH(CH₂NHCH₃) at para position 164.23 LCMS m/z 245; HPLC 0.75 min
(S,E)-N,N-dimethyl-4-(((1-phenylethyl)imino)methyl)aniline Dimethylamino, imino-phenylethyl group 294.39 Crystallographic data (CCDC-953131)
3-Nitrodimethylaniline Nitro and dimethylamino at meta/para positions 181.18 Hydrolyzes to nitro-methylaniline
(Z)-N-(1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline Benzo[d][1,3]dioxolyl group, ethylidene linker 326.37 38.24% edema reduction at 3 hr
N,N-Dimethyl-4-(1-phenylethenyl)aniline Dimethylamino, phenylethenyl substituent 237.33 Structural analog (no bioactivity reported)

Key Observations :

  • Stereochemistry: The (R)-configuration in the target compound contrasts with the (S)-configuration in analogs like (S,E)-N,N-dimethyl-4-(((1-phenylethyl)imino)methyl)aniline, which may influence receptor binding in biological systems .
  • Substituent Effects: Nitro groups (e.g., 3-nitrodimethylaniline) increase molecular polarity and reactivity, whereas bulky groups like benzo[d][1,3]dioxol (in ) enhance anti-inflammatory activity . The methylaminoethyl group in the target compound balances hydrophilicity and steric bulk.

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